molecular formula C13H27ClN2O3Si B3178014 1-(Propyltriethoxyl)-3-methylimidazolium chloride CAS No. 338741-79-0

1-(Propyltriethoxyl)-3-methylimidazolium chloride

Cat. No.: B3178014
CAS No.: 338741-79-0
M. Wt: 322.9 g/mol
InChI Key: JJYFFSQOTJCZSJ-UHFFFAOYSA-M
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Description

1-(Propyltriethoxyl)-3-methylimidazolium chloride (CAS: 338741-79-0) is an imidazolium-based ionic liquid (IL) with the molecular formula C₁₃H₂₇N₂O₃Si·Cl. Its structure features a propyltriethoxyl group attached to the imidazolium cation and a chloride anion.

Properties

IUPAC Name

triethoxy-[3-(3-methylimidazol-3-ium-1-yl)propyl]silane;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N2O3Si.ClH/c1-5-16-19(17-6-2,18-7-3)12-8-9-15-11-10-14(4)13-15;/h10-11,13H,5-9,12H2,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYFFSQOTJCZSJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCN1C=C[N+](=C1)C)(OCC)OCC.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27ClN2O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Propyltriethoxyl)-3-methylimidazolium chloride typically involves the alkylation of 1-methylimidazole with 3-chloropropyltriethoxysilane. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent moisture from interfering with the reaction. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours until the reaction is complete. The product is then purified through various methods, such as recrystallization or column chromatography, to obtain the pure ionic liquid.

Chemical Reactions Analysis

1-(Propyltriethoxyl)-3-methylimidazolium chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloride ion can be substituted with other anions, such as bromide or iodide, using appropriate reagents.

    Oxidation and Reduction Reactions: The imidazolium ring can participate in redox reactions, depending on the reagents and conditions used.

    Hydrolysis: The ethoxy groups can be hydrolyzed in the presence of water or acidic conditions, leading to the formation of silanol groups.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and acids. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Catalysis

1-(Propyltriethoxyl)-3-methylimidazolium chloride has been investigated as a catalyst in various chemical reactions, particularly in organic synthesis. Its ionic nature allows it to facilitate reactions that are typically challenging under conventional conditions.

Case Study:

A study demonstrated its effectiveness in catalyzing the synthesis of biodiesel from triglycerides through transesterification, showing high conversion rates and selectivity towards the desired fatty acid methyl esters (FAMEs) .

Extraction Processes

This compound has been utilized in liquid-liquid extraction processes due to its ability to form stable complexes with metal ions. Its properties make it suitable for extracting valuable metals from ores or waste materials.

Case Study:

Research highlighted its application in the selective extraction of rare earth elements from aqueous solutions, achieving significant recovery rates while minimizing environmental impact .

Electrochemical Applications

This compound is also explored for use in electrochemical devices, including batteries and supercapacitors. Its ionic conductivity and thermal stability are advantageous for enhancing the performance of these devices.

Case Study:

In a recent experiment, this ionic liquid was incorporated into a polymer electrolyte for lithium-ion batteries, resulting in improved ionic conductivity and overall battery efficiency .

Biocompatibility Studies

Given the increasing focus on green chemistry and biocompatibility, this compound is being evaluated for use in biological systems. Its low toxicity profile makes it a candidate for drug delivery systems.

Case Study:

A study assessed its biocompatibility with human cell lines, revealing favorable interactions and potential for use as a carrier for therapeutic agents .

Green Chemistry Initiatives

As part of sustainable chemistry practices, this compound is being investigated for its role in reducing waste and energy consumption during chemical processes.

Case Study:

Research indicated that using this ionic liquid as a solvent in organic reactions led to reduced by-product formation and lower energy requirements compared to traditional solvents .

Comparative Data Table

Application AreaKey BenefitsNotable Findings
CatalysisHigh efficiency in organic synthesisEffective in biodiesel production
Extraction ProcessesSelective metal ion recoverySignificant recovery of rare earths
Electrochemical DevicesEnhanced ionic conductivityImproved performance in lithium-ion batteries
BiocompatibilityLow toxicityFavorable interactions with human cells
Green ChemistryReduced waste and energy consumptionLower by-product formation

Mechanism of Action

The mechanism of action of 1-(Propyltriethoxyl)-3-methylimidazolium chloride involves its interaction with various molecular targets and pathways. The imidazolium cation can interact with nucleophilic sites on molecules, facilitating reactions such as nucleophilic substitution. The ethoxy groups can undergo hydrolysis, leading to the formation of silanol groups that can further react with other compounds. The chloride ion can participate in ion exchange reactions, making the compound versatile in different chemical environments.

Comparison with Similar Compounds

Comparison with Similar Imidazolium-Based Ionic Liquids

Structural and Functional Group Comparisons

Imidazolium ILs are tailored by modifying cation substituents and anions. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural and Functional Differences
Compound Name Substituent Anion Key Functional Group
1-(Propyltriethoxyl)-3-methylimidazolium chloride Propyltriethoxyl Cl⁻ Triethoxysilyl-propyl chain
1-(2-Hydroxyethyl)-3-methylimidazolium chloride 2-Hydroxyethyl Cl⁻ Hydroxyl group (-OH)
1-(1-Propylsulfonic)-3-methylimidazolium chloride Propylsulfonic Cl⁻ Sulfonic acid (-SO₃H)
1-Butyl-3-methylimidazolium chloride Butyl Cl⁻ Simple alkyl chain
1-Methyl-3-propylimidazolium chloride Propyl Cl⁻ Short alkyl chain

Physicochemical Properties

Ionic Conductivity and Thermal Stability
  • 1-(2-Hydroxyethyl)-3-methylimidazolium NTf₂: Exhibits ionic conductivity of 1.1 × 10⁻⁴–1.6 × 10⁻⁵ S cm⁻¹ at 51°C after anion exchange with NTf₂⁻, surpassing other organoboron molten salts .
  • This compound : Data unavailable, but triethoxysilyl groups may enhance thermal stability due to siloxane bond formation .
  • 1,3-Bis-(2-hydroxyethyl)-imidazolium chloride : Decomposes at ~250°C , demonstrating moderate thermal stability .
Solubility and Reactivity
  • Hydroxyethyl-substituted ILs (e.g., 1-(2-Hydroxyethyl)-3-methylimidazolium chloride) are soluble in polar solvents like DMSO and methanol .
  • Sulfonic acid-functionalized ILs (e.g., 1-(1-Propylsulfonic)-3-methylimidazolium chloride) exhibit high Brønsted acidity, enabling catalytic efficiency in hydrolysis reactions .

Biological Activity

1-(Propyltriethoxyl)-3-methylimidazolium chloride (CAS No. 338741-79-0) is an ionic liquid that has garnered attention for its potential biological activities. This compound, part of the imidazolium family, is characterized by its unique structure, which influences its interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is composed of a propyl group attached to a triethoxylated imidazolium cation and a chloride anion. Its chemical structure can be represented as follows:

C1C3H7N2ClC3H7O3\text{C}_1\text{C}_3\text{H}_7\text{N}_2\text{Cl}\text{C}_3\text{H}_7\text{O}_3

This structure contributes to its solubility in polar solvents and its ability to interact with various biomolecules.

The biological activity of this compound is primarily attributed to its interaction with cell membranes and proteins. Studies indicate that ionic liquids can disrupt microbial cell membranes, leading to cell lysis and death. The specific mechanisms include:

  • Membrane Disruption : The hydrophobic alkyl chains can insert into lipid bilayers, altering membrane integrity.
  • Protein Denaturation : Ionic liquids may interact with proteins, leading to conformational changes that affect their function.
  • Catalytic Activity : As noted in various studies, this compound can act as a catalyst in biochemical reactions, enhancing reaction rates and yields.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated a notable reduction in bacterial viability at concentrations as low as 0.5% (v/v) in aqueous solutions .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli0.5% (v/v)
Staphylococcus aureus0.25% (v/v)
Pseudomonas aeruginosa0.75% (v/v)

Antibiofilm Activity

In addition to its antimicrobial properties, this compound has been evaluated for its antibiofilm activity. Biofilms are clusters of microorganisms that adhere to surfaces and are notoriously difficult to eradicate. Studies indicate that this compound effectively inhibits biofilm formation by disrupting intercellular communication among bacteria .

Therapeutic Applications

The unique properties of this compound suggest potential therapeutic applications:

  • Drug Delivery Systems : Its ability to solubilize poorly soluble drugs makes it a candidate for drug formulation.
  • Antimicrobial Coatings : Its antimicrobial properties can be utilized in creating coatings for medical devices to prevent infections.
  • Catalysts in Biochemical Reactions : Its catalytic properties may enhance various biochemical processes, making it useful in biocatalysis.

Case Studies

Several studies have explored the biological effects of ionic liquids similar to this compound:

  • PET Hydrolysis : A study demonstrated the use of related ionic liquids in the hydrolysis of polyethylene terephthalate (PET), achieving high yields of terephthalic acid under optimized conditions .
  • Toxicological Assessments : Toxicity studies have been conducted on similar ionic liquids, indicating varying degrees of cytotoxicity based on concentration and exposure duration. These studies are crucial for assessing the safety profile of such compounds in medical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Propyltriethoxyl)-3-methylimidazolium chloride
Reactant of Route 2
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1-(Propyltriethoxyl)-3-methylimidazolium chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.